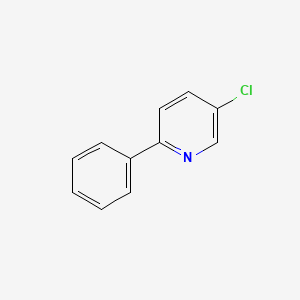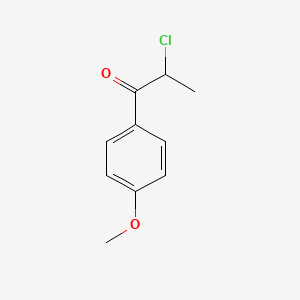
5-Chloro-2-phenylpyridine
概要
説明
5-Chloro-2-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It has a molecular weight of 189.64 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-phenylpyridine is 1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2-phenylpyridine is a solid or liquid at room temperature .科学的研究の応用
5-Chloro-2-phenylpyridine: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 5-Chloro-2-phenylpyridine is utilized in organic synthesis, particularly in the construction of biaryl and heterobiarylpyridines, which are significant in medicinal chemistry. These compounds can be synthesized through cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridyl ammonium salts .
Medicinal Chemistry: In medicinal chemistry, pyridine scaffolds, like 5-Chloro-2-phenylpyridine, are integral components of drug molecules. They are known for their antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties .
Pesticide Development: The development of new heterocyclic compounds with high insecticidal activity is another application. 5-Chloro-2-phenylpyridine derivatives have been explored for their potential in combating pests resistant to traditional insecticides .
Molecular Dynamics Simulation: Ambeed has performed 3D visualizing molecular dynamics simulations of 5-Chloro-2-phenylpyridine to understand its stereochemistry, isomerism, hybridization, and orbitals better. This aids researchers in predicting the behavior of this compound in various chemical reactions .
Safety and Hazards
将来の方向性
While specific future directions for 5-Chloro-2-phenylpyridine are not mentioned in the search results, a study on substituted pyridines suggests that these compounds are important structural motifs found in numerous bioactive molecules . This suggests potential future research directions in exploring the bioactivity of 5-Chloro-2-phenylpyridine and its derivatives.
作用機序
Target of Action
It is known to be involved in palladium (ii) catalyzed ortho arylation of 2-arylpyridines
Mode of Action
5-Chloro-2-phenylpyridine is involved in the palladium (II) catalyzed ortho arylation of 2-arylpyridines . This process involves C-H bond activation, leading to the formation of new carbon-carbon (C-C) bonds . The diphenyliodinium chloride mediated reactions underwent well with 2-phenylpyridines, pyrazoles, and carbazoles .
Result of Action
Its role in the formation of new C-C bonds suggests it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-phenylpyridine . For instance, it is recommended to prevent the chemical from entering drains, and discharge into the environment must be avoided . It is also advised to store the compound in a sealed container in a dry room temperature environment .
特性
IUPAC Name |
5-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFHHXFOSHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376523 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenylpyridine | |
CAS RN |
58254-76-5 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)






![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)


